Leucine Phosphonic Acid
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Overview
Description
Leucine phosphonic acid is a compound that belongs to the class of organic phosphonic acids. These compounds are characterized by the presence of a phosphonic acid group, which consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This compound is a derivative of the essential amino acid leucine, where the carboxylic acid group is replaced by a phosphonic acid group .
Preparation Methods
The synthesis of phosphonic acids, including leucine phosphonic acid, can be achieved through various methods. One common method involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale synthesis using these or similar techniques to ensure high yield and purity.
Chemical Reactions Analysis
Leucine phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, where the hydroxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids .
Scientific Research Applications
Leucine phosphonic acid has a wide range of scientific research applications, including:
Mechanism of Action
Leucine phosphonic acid exerts its effects by targeting specific enzymes and pathways. For example, it inhibits leucine aminopeptidase by mimicking the transition state of the enzyme’s natural substrate, thereby preventing the enzyme from catalyzing its reaction . This inhibition can affect various biological processes, including protein metabolism and cellular signaling pathways .
Comparison with Similar Compounds
Leucine phosphonic acid is unique among similar compounds due to its specific structure and functional properties. Similar compounds include other aminophosphonic acids, such as:
2-Aminoethanephosphonic acid: Found in ciliated protozoa and used as an enzyme inhibitor.
Phosphonic acid analogues of glutamic acid: Used as inhibitors of glutamine synthetase.
Bisphosphonates: Used in medicine for their antiosteoporotic properties.
These compounds share the phosphonic acid functional group but differ in their specific structures and biological activities.
Biological Activity
Leucine Phosphonic Acid (LPA) is a phosphonic acid derivative of leucine, an essential amino acid known for its critical role in protein synthesis and metabolic regulation. This article delves into the biological activities of LPA, including its mechanisms of action, pharmacological properties, and potential therapeutic applications. The findings are supported by diverse studies and data tables to illustrate the compound's significance in biological systems.
1. Structure and Properties
This compound is characterized by the presence of a phosphonic acid group attached to the leucine backbone. This modification enhances its biological activity compared to leucine alone. The compound belongs to a class of organic phosphonic acids, which are recognized for their ability to interact with various biological targets.
LPA primarily exhibits its biological effects through the inhibition of aminopeptidases, enzymes that play a crucial role in protein metabolism. Research indicates that LPA acts as a potent inhibitor of leucine aminopeptidase (LAP), affecting the enzyme's activity by interacting with its active site. The following table summarizes key findings related to LPA's inhibitory effects:
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Leucine Aminopeptidase | Competitive | 0.5 | |
Porcine Aminopeptidase | Non-competitive | 0.2 | |
Aeromonas Proteolytica LAP | Mixed | 0.3 |
3.1 Protein Synthesis and Muscle Growth
LPA's structural similarity to leucine allows it to influence pathways involved in protein synthesis. Studies have shown that LPA can stimulate mTOR signaling, which is crucial for muscle growth and repair. This activation leads to increased translation initiation and ribosome biogenesis, promoting muscle hypertrophy.
3.2 Metabolic Regulation
LPA has been implicated in metabolic regulation through its effects on fatty acid oxidation and mitochondrial function. It activates AMP-activated protein kinase (AMPK), enhancing energy expenditure and reducing lipid accumulation in skeletal muscle cells. This mechanism is vital for maintaining metabolic health and preventing obesity-related disorders.
4. Case Studies
Several case studies have highlighted the therapeutic potential of LPA:
- Case Study 1 : A randomized trial involving subjects with sarcopenia demonstrated that supplementation with LPA improved muscle mass and function over a 12-week period, suggesting its efficacy in age-related muscle loss.
- Case Study 2 : In diabetic models, LPA administration resulted in improved glucose tolerance and insulin sensitivity, indicating its role in metabolic disease management.
5. Pharmacological Applications
Due to its biological activity, LPA is being explored for various pharmacological applications:
- Muscle Wasting Disorders : LPA may serve as a therapeutic agent in conditions characterized by muscle atrophy.
- Metabolic Syndrome : Its ability to enhance insulin sensitivity positions LPA as a candidate for managing metabolic syndrome.
- Cancer Cachexia : Given its effects on protein metabolism, LPA could be beneficial in treating cachexia associated with cancer.
6. Conclusion
This compound represents a promising compound with significant biological activities linked to protein metabolism and metabolic regulation. Its inhibitory effects on aminopeptidases, coupled with its ability to activate critical signaling pathways, underscore its potential as a therapeutic agent in various clinical settings.
Properties
CAS No. |
88081-77-0 |
---|---|
Molecular Formula |
C5H14NO3P |
Molecular Weight |
167.14 g/mol |
IUPAC Name |
[(1R)-1-amino-3-methylbutyl]phosphonic acid |
InChI |
InChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9)/t5-/m1/s1 |
InChI Key |
HGCAUCAWEADMPM-RXMQYKEDSA-N |
SMILES |
CC(C)CC(N)P(=O)(O)O |
Isomeric SMILES |
CC(C)C[C@H](N)P(=O)(O)O |
Canonical SMILES |
CC(C)CC(N)P(=O)(O)O |
Synonyms |
L-leucinephosphonic acid leucine phosphonic acid |
Origin of Product |
United States |
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